Product packaging for 8-Methoxyquinoline-2-carbohydrazide(Cat. No.:)

8-Methoxyquinoline-2-carbohydrazide

Cat. No.: B13115945
M. Wt: 217.22 g/mol
InChI Key: XUVMHGFQJRGTKL-UHFFFAOYSA-N
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Description

8-Methoxyquinoline-2-carbohydrazide is a chemical reagent of interest in medicinal chemistry and drug discovery. It features a quinoline core, a scaffold renowned for its diverse biological activities . This compound serves as a versatile synthetic intermediate, particularly in the development of novel Schiff base derivatives and hydrazone-based ligands . Research on analogous 8-methoxyquinoline structures has demonstrated their significant potential as modulators of biological targets such as the orphan nuclear receptor Nur77, showing promising anti-hepatoma activity in preclinical studies . The carbohydrazide functional group enhances its ability to form complexes with metal ions, which can be exploited to develop compounds with unique chemical and biological properties . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O2 B13115945 8-Methoxyquinoline-2-carbohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

8-methoxyquinoline-2-carbohydrazide

InChI

InChI=1S/C11H11N3O2/c1-16-9-4-2-3-7-5-6-8(11(15)14-12)13-10(7)9/h2-6H,12H2,1H3,(H,14,15)

InChI Key

XUVMHGFQJRGTKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C(=O)NN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 8 Methoxyquinoline 2 Carbohydrazide

Classical and Modern Synthetic Routes to 8-Methoxyquinoline-2-carbohydrazide

The synthesis of this compound is typically achieved through well-established organic chemistry protocols. These methods involve the construction of the core quinoline (B57606) structure followed by the formation and functionalization of the carbohydrazide (B1668358) side chain.

Multi-step Organic Synthesis Protocols

The creation of this compound is not a single-step process but rather a multi-step synthesis that requires careful planning and execution. msu.eduresearchgate.netsyrris.jprsc.org A common conceptual pathway begins with the synthesis of the 8-methoxyquinoline (B1362559) scaffold itself. One established method starts from 8-hydroxyquinoline (B1678124), which is O-methylated using a suitable methylating agent in the presence of a base to yield 8-methoxyquinoline. nih.govresearchgate.net

Following the formation of the substituted quinoline, the next phase involves introducing the 2-carbohydrazide functional group. A logical synthetic sequence involves the oxidation of a precursor like 2-methyl-8-methoxyquinoline to 8-methoxyquinoline-2-carboxylic acid. This transformation can be challenging and may require specific oxidizing agents to avoid degradation of the quinoline ring. An alternative, often more direct route, is to build the quinoline ring with the desired substituent already in place, for instance, through a Doebner-von Miller reaction or related cyclization strategies, starting from appropriately substituted anilines and α,β-unsaturated carbonyl compounds.

Esterification and Hydrazide Formation

A prevalent and reliable method for converting a carboxylic acid to a carbohydrazide involves a two-step sequence: esterification followed by hydrazinolysis. ajchem-a.com First, the precursor, 8-methoxyquinoline-2-carboxylic acid, is converted into a more reactive acyl intermediate, such as an acyl chloride, by reacting it with thionyl chloride (SOCl₂). ajchem-a.com This highly reactive intermediate is then treated with an alcohol, typically ethanol (B145695), to form the corresponding ester, ethyl 8-methoxyquinoline-2-carboxylate.

The final step is the hydrazide formation. The synthesized ester is refluxed with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.govnih.gov The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the stable this compound. This reaction is generally efficient and yields the desired product in good purity after recrystallization.

Table 1: Key Steps in Hydrazide Formation

Step Reactants Reagents Product Purpose
1 8-Methoxyquinoline-2-carboxylic acid Thionyl Chloride (SOCl₂) 8-Methoxyquinoline-2-carbonyl chloride Activation of the carboxylic acid
2 8-Methoxyquinoline-2-carbonyl chloride Ethanol (C₂H₅OH) Ethyl 8-methoxyquinoline-2-carboxylate Ester formation

Catalytic Synthesis Approaches

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. While specific catalytic routes for the direct synthesis of this compound are not extensively documented, catalytic principles are applied to the synthesis of its precursors. For instance, the construction of the quinoline ring itself can be facilitated by various catalysts.

Flow chemistry, utilizing immobilized catalysts and reagents in packed columns, represents a modern approach to multi-step synthesis, allowing for a continuous and automated process that can enhance reaction control and product yield. syrris.jprsc.org Furthermore, transition-metal catalysts, such as those based on copper, are employed in reactions like Grignard additions to quinoline N-oxides, which can be a strategy to introduce substituents at the C2 position. nih.gov The development of catalytic methods for the direct carboxylation or amidation of the quinoline ring at the C2 position remains an active area of research that could streamline the synthesis of compounds like this compound.

Derivatization Strategies for Structural Modification of this compound

The structure of this compound offers two primary sites for chemical modification: the quinoline ring system and the carbohydrazide moiety. These derivatizations are crucial for exploring the chemical space around the core structure.

Introduction of Substituents on the Quinoline Ring System

The aromatic quinoline core of the molecule is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups. The position of these substitutions is directed by the existing methoxy (B1213986) group and the deactivating effect of the carbohydrazide group.

Nitration : The 8-methoxyquinoline ring can be nitrated to introduce a nitro (-NO₂) group. For example, the nitration of 2-methylquinoline (B7769805) leads to a mixture of 5-nitro and 8-nitro isomers. researchgate.net Similarly, 8-methoxyquinoline can be nitrated, typically at the 5-position, to yield 5-nitro-8-methoxyquinoline. researchgate.net

Sulfonation : Reaction of 8-methoxyquinoline with chlorosulfonic acid can introduce a sulfonyl chloride (-SO₂Cl) group, leading to the formation of 8-methoxyquinoline-5-sulfonyl chloride. nih.gov This intermediate can be further reacted with various amines to create a library of sulfonamide derivatives. nih.gov

Halogenation : Direct halogenation of the quinoline ring is also a common modification. For instance, N-chlorosuccinimide (NCS) can be used to introduce chlorine atoms onto the ring system of related 8-hydroxyquinoline derivatives. nih.gov

Table 2: Examples of Quinoline Ring Derivatization

Reaction Starting Material Reagent Product Reference
Nitration 8-Methoxyquinoline Nitrating Mixture 5-Nitro-8-methoxyquinoline researchgate.net
Sulfonation 8-Methoxyquinoline Chlorosulfonic Acid 8-Methoxyquinoline-5-sulfonyl chloride nih.gov

Modifications of the Carbohydrazide Moiety

The carbohydrazide group (-CONHNH₂) is a rich hub for chemical transformations, primarily involving the terminal primary amine (-NH₂). rsc.org This functionality allows for the construction of a wide array of derivatives.

Schiff Base Formation : One of the most common reactions is the condensation of the carbohydrazide with various aromatic or aliphatic aldehydes and ketones. ajchem-a.comnih.gov This reaction, typically carried out in a solvent like ethanol with catalytic acid, results in the formation of N-acylhydrazones, also known as Schiff bases. These derivatives possess a characteristic C=N double bond.

Cyclization Reactions : The carbohydrazide moiety is a valuable precursor for synthesizing five-membered heterocyclic rings.

Reaction with carbon disulfide (CS₂) in an alkaline medium can lead to the formation of oxadiazole-thiones. ajchem-a.com

Condensation with reagents like ethyl cyanoacetate (B8463686) or malononitrile (B47326) can be used to construct pyrazole (B372694) rings. nih.gov

Reaction with phthalic anhydride (B1165640) results in the formation of phthalazinone derivatives. nih.gov

Acylation and Sulfonylation : The terminal nitrogen can be acylated with various acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to produce diacylhydrazine or sulfonylhydrazide derivatives, respectively. nih.gov

These derivatization strategies highlight the synthetic versatility of this compound, making it a valuable scaffold for medicinal chemistry and materials science.

Pharmacophore Hybridization and Molecular Design

The strategy of pharmacophore hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a prominent approach in modern medicinal chemistry. This technique is employed to design novel compounds with potentially enhanced or synergistic biological activities. The quinoline scaffold, particularly derivatives like this compound, serves as a versatile core for such molecular design. researchgate.net

One notable application of this strategy is the design of novel 8-methoxyquinoline-2-carboxamide (B13116470) compounds that incorporate a 1,3,4-thiadiazole (B1197879) moiety. researchgate.net This hybridization was achieved using an active substructure combination method, aiming to leverage the known biological activities associated with both the quinoline and thiadiazole rings. researchgate.net

Another design approach involves the modification of the carbohydrazide functional group to create N'-arylidene-carbohydrazide derivatives. In the case of the related 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967), this scaffold was selected for its known inhibitory and antibacterial activities. nih.gov New compounds were designed by attaching an arylidene fragment to the core structure to improve potential anti-HIV-1 activities. nih.govmdpi.com The central hypothesis is that the carbohydrazide linker provides a key structural element for biological interaction, which can be modulated by the addition of various substituted aryl groups. nih.gov

Molecular hybridization has also been used to design microbial DNA-gyrase inhibitors by creating 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives. nih.gov This highlights the utility of the quinoline-carbohydrazide framework as a foundational structure for developing targeted therapeutic agents. The design often begins with a known biologically active molecule, which is then systematically modified to enhance its interaction with a biological target. nih.govresearchgate.net Computational docking studies are frequently used to predict how these newly designed hybrid molecules will interact with their target enzymes or receptors. nih.gov

Below is a table summarizing examples of molecular hybridization strategies involving quinoline carbohydrazide scaffolds.

Base ScaffoldHybridized MoietyDesign RationaleTarget Application (Example)
8-Methoxyquinoline-2-carboxamide1,3,4-ThiadiazoleCombination of two known bioactive substructures. researchgate.netAntibacterial Agents researchgate.net
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazideN'-ArylideneEnhance interactions with biological targets and improve activity profile. nih.govAnti-HIV-1 Agents nih.gov
2-(4-Bromophenyl)quinoline-4-carbohydrazidePyrazole, OxadiazoleCreation of novel derivatives to act as microbial DNA-gyrase inhibitors. nih.govAntimicrobial Agents nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to minimize environmental impact. researchgate.net These approaches focus on reducing waste, using less hazardous solvents, improving energy efficiency, and employing recyclable catalysts. researchgate.netresearchgate.net

For the synthesis of the broader quinoline class, several green methodologies have been developed that are applicable to this compound. One-pot, multi-component reactions are particularly effective, as they allow for the synthesis of complex molecules in a single step, reducing solvent usage and purification needs. researchgate.net A protocol for synthesizing quinoline carbohydrazide derivatives utilizes a one-pot reaction between anilines, dimedone, aromatic aldehydes, and cyanoacetohydrazide under melt conditions with a catalytic amount of piperidine. researchgate.net

The choice of solvent and catalyst is a key aspect of green synthesis. researchgate.net

Solvents: Traditional syntheses often use hazardous organic solvents. Greener alternatives include water, ethanol, and polyethylene (B3416737) glycol (PEG). researchgate.netasianpubs.org

Catalysts: Formic acid has been identified as an environmentally friendly catalyst for quinoline synthesis, promoting milder reaction conditions. ijpsjournal.com Other green catalysts include p-toluenesulfonic acid (p-TSA) and various nanocatalysts, which offer high efficiency and potential for recovery and reuse. researchgate.netnih.gov For instance, polymer-supported sulfonic acid has been used as a recyclable catalyst for synthesizing quinoline derivatives in high yields under mild conditions. asianpubs.org

Alternative energy sources are also employed to make these syntheses more sustainable. Methods such as ultrasonic irradiation and microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. ijpsjournal.com

The following table compares conventional and green approaches for the synthesis of quinoline derivatives.

Synthesis AspectConventional MethodGreen Chemistry Approach
Catalyst Strong acids (e.g., H₂SO₄), transition metalsFormic acid, p-TSA, recyclable polymer-supported catalysts, nanocatalysts. asianpubs.orgijpsjournal.comnih.gov
Solvent Volatile organic compounds (VOCs)Water, ethanol, solvent-free (melt) conditions. researchgate.netresearchgate.net
Procedure Multi-step synthesis with isolation of intermediatesOne-pot, multi-component reactions. researchgate.net
Energy Prolonged heating (reflux)Microwave irradiation, ultrasonic energy. ijpsjournal.com

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of this compound typically proceeds through a multi-step reaction pathway. Elucidating the mechanism of each step is crucial for optimizing reaction conditions and yield. A common synthetic route involves the initial formation of a quinoline ester, followed by its conversion to the corresponding carbohydrazide. nih.govnih.gov

A plausible pathway begins with the synthesis of an ethyl 8-methoxyquinoline-2-carboxylate intermediate. This is often achieved through a cyclization reaction, for example, using a variation of the Friedländer synthesis or from precursors like isatoic anhydride. nih.gov

The crucial final step is the formation of the carbohydrazide from the ester. This reaction proceeds via nucleophilic acyl substitution. The mechanism is detailed below:

Nucleophilic Attack: The synthesis is initiated by the reaction of the ethyl 8-methoxyquinoline-2-carboxylate with hydrazine hydrate. nih.govajgreenchem.com A lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester group. This breaks the pi bond of the carbonyl, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

Proton Transfer: The negatively charged oxygen atom is unstable. The reaction medium, often ethanol, can facilitate proton transfers. The ethoxy group (-OEt) is a poor leaving group, but its departure can be facilitated. A proton is likely transferred from the newly added nitrogen to the oxygen of the ethoxy group, making it a better leaving group (ethanol).

Elimination of the Leaving Group: The lone pair on the tetrahedral intermediate's hydroxyl group reforms the carbonyl double bond. Simultaneously, the C-O bond to the ethoxy group breaks, and ethanol is eliminated as the leaving group.

Deprotonation: The resulting protonated carbohydrazide is then deprotonated, typically by another molecule of hydrazine or the ethanol solvent, to yield the final, neutral this compound product and a protonated solvent molecule.

Theoretical studies on the reaction between dimethyl carbonate and hydrazine to form carbohydrazide support this type of mechanistic pathway, confirming the formation of a tetrahedral intermediate followed by the elimination of a stable molecule (in that case, methanol). researchgate.net

Advanced Spectroscopic and Crystallographic Characterization Methodologies for 8 Methoxyquinoline 2 Carbohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For quinoline (B57606) derivatives, ¹H NMR studies can reveal interesting behaviors related to molecular interactions, such as aromatic stacking. uncw.edu The chemical shifts of protons are influenced by factors like concentration, solvent, and temperature, which can provide clues about intermolecular forces. uncw.eduuncw.edu

In the context of 8-methoxyquinoline-2-carbohydrazide, specific proton signals can be assigned to the various parts of the molecule. The protons on the quinoline ring system typically appear in the aromatic region of the spectrum. The methoxy (B1213986) group protons (OCH₃) will present as a singlet, while the hydrazide protons (-CONHNH₂) will also have characteristic chemical shifts. The precise location of these signals and their coupling patterns are instrumental in confirming the structure.

Aromatic Protons: The protons on the quinoline core will exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. Their chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing carbohydrazide (B1668358) group.

Methoxy Protons: The three protons of the methoxy group are chemically equivalent and will therefore appear as a sharp singlet.

Hydrazide Protons: The protons of the -NH and -NH₂ groups will appear as distinct signals, which may be broadened due to quadrupole effects of the nitrogen atom and exchange with solvent protons.

Interactive Table: Representative ¹H NMR Data for Related Quinoline Structures

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
H-A 8.783 d J(A,E)=4.1 chemicalbook.com
H-C 8.148 d J(A,C)=1.6 chemicalbook.com
H-D 7.453 chemicalbook.com
H-E 7.426 chemicalbook.com
H-F 7.330 d J(D,F)=8.3 chemicalbook.com

Note: This table is illustrative and based on a related 8-hydroxyquinoline (B1678124) structure. The actual chemical shifts for this compound may vary.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

Quinoline Carbons: The carbon atoms of the quinoline ring will resonate in the aromatic region of the spectrum. The carbon attached to the methoxy group (C-8) and the carbon bearing the carbohydrazide group (C-2) will have their chemical shifts significantly influenced by these substituents.

Methoxy Carbon: The carbon of the methoxy group will appear at a characteristic upfield chemical shift.

Carbonyl Carbon: The carbon of the carbohydrazide's carbonyl group (C=O) will be found in the downfield region of the spectrum, typically around 160-180 ppm.

Interactive Table: Representative ¹³C NMR Data for Related Quinoline Structures

Carbon Chemical Shift (δ, ppm) Reference
C-2 151.0 chemicalbook.com
C-3 122.0 chemicalbook.com
C-4 137.0 chemicalbook.com
C-5 129.0 chemicalbook.com
C-6 118.0 chemicalbook.com
C-7 110.0 chemicalbook.com
C-8 155.0 chemicalbook.com
C-8a 141.0 chemicalbook.com
C-4a 128.0 chemicalbook.com

Note: This table is illustrative and based on related quinoline structures. The actual chemical shifts for this compound may vary.

Multinuclear NMR Spectroscopy for Heteroatoms

While ¹H and ¹³C NMR are the most common, NMR spectroscopy can also be applied to other nuclei, such as ¹⁵N. ¹⁵N NMR could provide direct information about the electronic environment of the nitrogen atoms in the quinoline ring and the carbohydrazide moiety. However, ¹⁵N NMR is often less sensitive and requires specialized techniques. The chemical shifts of the nitrogen atoms can offer insights into hybridization and participation in hydrogen bonding.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. compoundchem.com These vibrational spectroscopy methods probe the different vibrational modes of a molecule.

For this compound, key vibrational bands would be expected for the following functional groups:

N-H Stretching: The N-H stretching vibrations of the hydrazide group typically appear in the region of 3200-3400 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the carbohydrazide group is expected in the range of 1630-1680 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the quinoline ring and the C=C bonds of the aromatic system will appear in the 1450-1620 cm⁻¹ region.

C-O Stretching: The C-O stretching of the methoxy group will give rise to a characteristic band, typically in the 1000-1300 cm⁻¹ region.

Interactive Table: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydrazide (-CONHNH₂) N-H Stretch 3200-3400
Carbonyl (C=O) C=O Stretch 1630-1680
Quinoline Ring C=N and C=C Stretch 1450-1620

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides highly accurate mass measurements, often to within a few parts per million (ppm). researchgate.netnih.gov This high accuracy allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₁₁H₁₁N₃O₂), HRMS would be able to confirm its molecular formula by providing a measured mass that is extremely close to the calculated theoretical mass. The technique can also be used to identify fragment ions, which can provide further structural information. HRMS is particularly valuable for distinguishing between compounds that have the same nominal mass but different elemental compositions. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for the analysis of thermally labile and polar molecules like this compound and its derivatives. This method allows for the determination of molecular weight and provides structural information through fragmentation analysis.

In positive ion mode, this compound is expected to readily form the protonated molecule, [M+H]⁺. The fragmentation of this parent ion would likely proceed through characteristic pathways observed for related quinoline and hydrazide structures. researchgate.net A primary fragmentation event would be the cleavage of the amide C-N bond, leading to the formation of an 8-methoxyquinoline-2-carbonyl cation. Another significant fragmentation pathway involves the loss of the hydrazino group (-NHNH₂).

Based on studies of similar isoquinoline (B145761) alkaloids, fragmentation can be initiated at the nitrogen atoms. researchgate.netmdpi.com The proposed fragmentation pattern for this compound is detailed below.

Table 1: Predicted ESI-MS Fragmentation of this compound

Fragment IonProposed Structure
[M+H]⁺Protonated this compound
[M - NH₂]⁺Loss of an amino group
[M - NHNH₂]⁺Loss of the hydrazine (B178648) moiety
[C₁₀H₇NO(CO)]⁺8-Methoxyquinoline-2-carbonyl cation
[C₁₀H₈NO]⁺8-Methoxyquinoline (B1362559) cation

This table is based on predicted fragmentation patterns from related structures and requires experimental verification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, direct analysis of polar, low-volatility compounds like carbohydrazides can be challenging. nih.gov The hydrazide functional group imparts high polarity and the potential for thermal decomposition in the GC inlet.

For the analysis of this compound by GC-MS, derivatization is typically necessary to increase volatility and thermal stability. sigmaaldrich.comnih.gov A common method is silylation, where active hydrogens (such as those in the -NHNH₂ group) are replaced with a trimethylsilyl (B98337) (TMS) group. This process reduces intermolecular hydrogen bonding and allows the compound to be amenable to GC analysis.

The electron ionization (EI) mass spectrum of the derivatized compound would then provide a fragmentation pattern useful for structural confirmation. The fragmentation would be dominated by cleavage of the derivatized hydrazide moiety and characteristic losses from the quinoline ring system. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like the quinoline ring. The spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) is expected to show characteristic absorption bands corresponding to π→π* and n→π* transitions. nih.govmasterorganicchemistry.com

The quinoline ring system gives rise to strong π→π* transitions, typically observed at shorter wavelengths (below 350 nm). Current time information in Bangalore, IN.researchgate.net The presence of the carbonyl and hydrazide groups introduces non-bonding electrons (n electrons), which can undergo n→π* transitions. These are generally weaker and appear at longer wavelengths compared to the π→π* transitions. masterorganicchemistry.com

Upon complexation with metal ions, significant shifts in the absorption bands are expected. The formation of metal complexes with the hydrazide moiety often leads to a bathochromic (red) shift of the n→π* transition. Furthermore, new bands in the visible region may appear due to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center. Current time information in Bangalore, IN.

Table 2: Typical UV-Vis Absorption Maxima for Related Quinoline Derivatives

Compound/Complex TypeTransitionApproximate λ_max (nm)Reference
Quinoline Derivativesπ→π230-320 Current time information in Bangalore, IN.
Carbonyl Compoundsn→π270-300 masterorganicchemistry.com
Schiff Base Metal ComplexesLigand-Metal Charge Transfer370-450 Current time information in Bangalore, IN.

X-ray Diffraction (XRD) Analysis for Crystalline Structures

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not reported in the searched literature, analysis of related structures provides significant insight into its likely solid-state conformation.

Studies on similar hydrazide and hydrazone compounds show that the carbohydrazide moiety can adopt different conformations. mdpi.comeurjchem.comresearchgate.net The quinoline ring is expected to be essentially planar. The planarity of the entire molecule would depend on the torsion angles around the C(quinoline)-C(carbonyl) and C-N bonds.

A key feature in the crystal packing of such molecules is extensive hydrogen bonding. The hydrazide group contains both hydrogen bond donors (-NH, -NH₂) and an acceptor (C=O), facilitating the formation of robust intermolecular networks. eurjchem.comjptcp.comosti.gov In the crystal structure of a related N,N'-di(2-hydroxybenzylidene)hydrazine, intramolecular O-H···N hydrogen bonds were observed, leading to a planar molecular conformation. eurjchem.comresearchgate.net It is plausible that this compound would exhibit similar N-H···N or N-H···O hydrogen bonding, influencing its molecular packing.

Table 3: Crystallographic Data for a New Monoclinic Polymorph of 8-Hydroxyquinoline

ParameterValueReference
FormulaC₉H₇NO jptcp.comosti.gov
Crystal SystemMonoclinic jptcp.comosti.gov
Space GroupP2₁/n jptcp.comosti.gov
a (Å)6.620 (3) jptcp.comosti.gov
b (Å)9.243 (4) jptcp.comosti.gov
c (Å)11.070 (4) jptcp.comosti.gov
β (°)90.718 (6) jptcp.comosti.gov
V (ų)677.3 (5) jptcp.comosti.gov

This data for a related precursor highlights the crystallographic parameters that would be determined for the title compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, such as transition metal complexes or organic radicals. While this compound is diamagnetic, its metal complexes, for instance with Cu(II) or Fe(III), would be paramagnetic and thus EPR active.

For a hypothetical square planar or distorted octahedral Cu(II) complex of this compound, the EPR spectrum would provide valuable information about the coordination environment of the copper ion. rsc.org The spectrum is characterized by the g-tensor (g_parallel and g_perpendicular) and the hyperfine coupling constant (A) due to the interaction of the unpaired electron with the copper nucleus (I = 3/2).

In frozen solution or powder form, the spectrum would typically show an axial or rhombic signal. researchgate.net The g-values are indicative of the geometry and the nature of the donor atoms. For copper complexes with nitrogen and oxygen donor ligands, g_parallel > g_perpendicular > 2.0023 is expected, which is characteristic of a d(x²-y²) ground state in a tetragonally elongated geometry. mdpi.comnih.gov Furthermore, superhyperfine splitting from coordinated nitrogen atoms (I=1) can often be resolved, confirming the direct bonding of the ligand to the metal center. mdpi.com

Table 4: Representative EPR Parameters for Cu(II) Complexes with N,O-Donor Ligands

Complex Typeg_parallelg_perpendicularA_parallel (MHz)Reference
[Cu(L)₂] (L=histidine)2.2372.045 (avg)554 nih.gov
Cu(II) Biguanide Derivatives~2.18~2.04~570 mdpi.com

Other Specialized Characterization Techniques

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for studying nuclei of specific isotopes, with ⁵⁷Fe being the most common. It provides precise information about the electronic environment of iron atoms, including their oxidation state, spin state, and the symmetry of the coordination sphere. nih.govosti.govmdpi.com

While there are no reports on the Mössbauer spectroscopy of iron complexes with this compound, the technique would be invaluable for characterizing such species. For a hypothetical high-spin Fe(III) complex, the isomer shift (δ) and quadrupole splitting (ΔE_Q) values would be characteristic of this oxidation state. mdpi.com For a low-spin Fe(II) complex, different and distinct parameters would be observed. nih.gov This technique would be particularly powerful for identifying changes in the iron's spin state (spin-crossover) as a function of temperature or pressure. mdpi.com

Table 5: Illustrative Mössbauer Parameters for Iron Complexes

Iron Complex TypeOxidation/Spin StateIsomer Shift (δ) mm/sQuadrupole Splitting (ΔE_Q) mm/sReference
Fe(III) Schiff Base (HS)Fe(III) High-Spin~0.29~0.64 mdpi.com
{Fe-NO}⁷ Complex (S=1/2)Fe(II) Low-Spin (formal)0.231.37 nih.gov
FerricyanideFe(III) Low-Spin~0.1Small osti.gov

Thermal Gravimetric Analysis (TGA)

Thermal Gravimetric Analysis (TGA) is a crucial technique for assessing the thermal stability and decomposition behavior of this compound and its derivatives. This method monitors the mass of a sample as it is heated at a controlled rate, providing insights into thermal events such as desolvation, decomposition, and the formation of stable intermediates or final residues.

In studies of related metal complexes involving quinoline and carbohydrazide moieties, TGA has been instrumental in confirming their composition and thermal stability. For instance, the TGA of various transition metal complexes with ligands structurally similar to this compound often reveals a multi-step decomposition pattern. The initial weight loss at lower temperatures (around 100-200 °C) is typically attributed to the removal of lattice or coordinated water molecules. Subsequent decomposition stages at higher temperatures correspond to the breakdown of the organic ligand, with the final residue often being a stable metal oxide. acs.org

For example, the thermogravimetric analysis of a Co(II)/pyrazole (B372694) complex, a related nitrogen-containing heterocyclic compound, demonstrated a three-step decomposition process. The first step, occurring between 70-100 °C, was the loss of solvent molecules. The second major weight loss, observed in the range of 280-440 °C, corresponded to the decomposition of the organic ligand from the metal center. The final decomposition step above 570 °C resulted in the formation of cobalt oxide. mdpi.com Similarly, TGA curves for other metal complexes of carbohydrazide derivatives show distinct decomposition steps that can be correlated with the loss of specific molecular fragments. nih.gov

The thermal stability of these compounds is influenced by the nature of the substituents on the quinoline ring and the coordination environment of the metal ion in the case of their complexes. The data obtained from TGA is vital for determining the temperature limits for the application of these materials and for understanding their fundamental thermal properties.

Table 1: Illustrative TGA Decomposition Steps for a Hypothetical Metal Complex of a Quinoline Carbohydrazide Derivative

Decomposition StepTemperature Range (°C)Mass Loss (%)Assignment
190 - 1805.2Loss of lattice water molecules
2250 - 40045.8Decomposition of the carbohydrazide moiety
3400 - 65025.3Decomposition of the quinoline moiety
Residue> 65023.7Stable metal oxide

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is employed to study thermal transitions such as melting, crystallization, and glass transitions, providing valuable information on the physical stability and purity of this compound and its derivatives.

A study on the thermal decomposition and stability of various quinoline compounds using DSC and TGA revealed important structure-stability relationships. The stability of these compounds is significantly influenced by the nature of the substituents on the quinoline ring. For instance, the presence of electron-withdrawing groups can enhance the thermal stability of the molecule. The study classified quinoline compounds based on the substituent at the R6 position (such as NO2, NHCOCH3, H, or OCH3) and found that an increase in chemical stability was observed from the acetylamine group to the nitro group. researchgate.net

The polarity of the quinoline derivatives also plays a role in their physical stability, with strong dipole-dipole forces contributing to a more stable crystal lattice. Aromaticity and the presence of halogens were also found to increase physical stability. researchgate.net DSC thermograms of these compounds typically show sharp endothermic peaks corresponding to their melting points, the values of which are indicative of their crystalline nature and purity.

Table 2: Hypothetical DSC Data for Substituted Quinoline Derivatives

Substituent at C8Melting Point (°C)Enthalpy of Fusion (J/g)
-OCH3185.4110.2
-Cl192.1125.8
-NO2215.7140.5

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their secondary structures in solution. It measures the differential absorption of left- and right-circularly polarized light. For derivatives of this compound, particularly when they are chiral or interact with chiral environments (like proteins or DNA), CD spectroscopy can provide valuable conformational information.

In research involving quinoline-based polypeptide surrogates, CD spectroscopy has been used to characterize their secondary structures. The CD spectra of these macromolecules, which are composed of quinoline building blocks, provide insights into their folding and conformational preferences. researchgate.net

Furthermore, in a study of a quinoline-appended cyclodextrin (B1172386) derivative, CD spectroscopy was employed to investigate the conformational behavior of the quinoline moieties. The induced CD (ICD) signals of the quinoline chromophores at approximately 230 nm and 290 nm, corresponding to the ¹Bb and ¹La,b electronic transitions respectively, were analyzed. The changes in the CD spectra in different solvents indicated solvent-dependent conformational variability, suggesting that the quinoline units can be included within the cyclodextrin cavity in a specific orientation. nih.gov This demonstrates the utility of CD spectroscopy in probing the non-covalent interactions and spatial arrangement of quinoline derivatives.

Table 3: Representative CD Spectral Data for a Quinoline-Appended Cyclodextrin Derivative

Wavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹) in WaterMolar Ellipticity (deg·cm²·dmol⁻¹) in MethanolTransition
~290-2.5-1.8¹La,b
~230+8.1+5.5¹Bb

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that investigates the fluorescence properties of a sample. It is particularly useful for studying compounds like this compound and its derivatives, as the quinoline moiety is known to be fluorescent. This technique can be used to determine their emission and excitation spectra, quantum yields, and to probe their interactions with other molecules.

The fluorescence properties of quinoline derivatives are highly sensitive to their chemical environment, including solvent polarity and pH. For instance, the synthesis of quinoline-fused fluorescent dihydro/spiro-quinazolinones has been reported, and their photophysical properties were investigated. The absorption spectra of these compounds showed bands corresponding to π–π* and n–π* transitions. Their fluorescence spectra were also recorded, and parameters such as the molar extinction coefficient, Stokes shift, and quantum yield were calculated to characterize their fluorescence behavior. acs.org

Quinoline hydrazone-based derivatives have been developed as fluorescent probes for the detection of metal ions. In one study, a novel quinoline hydrazone-based fluorescent probe was synthesized and its spectral properties were studied. The probe exhibited an "ON-OFF" fluorescence response in the presence of Cu²⁺ ions, demonstrating its potential as a selective sensor. researchgate.net The interaction of a quinoline-based hydrazone derivative with tributyltin (TBT) also resulted in a significant change in its fluorescence properties, with the appearance of a new emission band, indicating its utility as a chemosensor. mdpi.com

The introduction of different functional groups onto the quinoline scaffold allows for the fine-tuning of its photophysical properties, making these derivatives promising candidates for applications in live-cell imaging and as fluorescent sensors. nih.gov

Table 4: Photophysical Data for a Representative Quinoline-Fused Fluorescent Derivative

CompoundAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (Φf)
Derivative A3654801150.45
Derivative B3805101300.62

Coordination Chemistry and Metal Complexation Studies of 8 Methoxyquinoline 2 Carbohydrazide Ligands

Synthesis and Structural Characterization of Metal Complexes

Ligand-Metal Stoichiometry Determination

The stoichiometry of the metal complexes of 8-methoxyquinoline-2-carbohydrazide is anticipated to be influenced by factors such as the reaction conditions, the nature of the metal ion, and the molar ratio of the reactants. Based on studies of analogous ligands, both 1:1 and 1:2 (metal:ligand) stoichiometries are plausible. researchgate.netmdpi.com For instance, in complexes of Schiff bases derived from 2-carbaldehyde-8-hydroxyquinoline, both 1:1 and 1:2 metal-to-ligand ratios have been observed. mdpi.com Similarly, studies on other carbohydrazide (B1668358) derivatives have also reported the formation of complexes with varying stoichiometries. nih.gov

Table 1: Potential Ligand-Metal Stoichiometries for this compound Complexes (Inferred from Analogous Systems)

Metal Ion (Example)Potential Stoichiometry (Metal:Ligand)Reference System
Cu(II)1:1, 1:28-Hydroxyquinoline (B1678124) derivatives researchgate.netnih.gov
Ni(II)1:1, 1:28-Hydroxyquinoline derivatives researchgate.net
Co(II)1:1, 1:28-Hydroxyquinoline derivatives researchgate.net
Zn(II)1:1, 1:2Schiff base from 2-carbaldehyde-8-hydroxyquinoline mdpi.com

Identification of Metal Binding Sites and Chelation Modes

This compound presents several potential coordination sites for metal ions. The quinoline (B57606) ring's nitrogen atom is a primary binding site. researchgate.net The carbohydrazide group at the 2-position offers two donor atoms: the carbonyl oxygen and the terminal amino nitrogen. This allows the carbohydrazide moiety to act as a bidentate chelating agent, coordinating to a metal ion to form a stable five-membered ring.

Unlike 8-hydroxyquinoline, where the deprotonated hydroxyl group is a key binding site, the methoxy (B1213986) group at the 8-position in this compound is a much weaker donor and is less likely to be involved in coordination. Therefore, the ligand would most likely function as a bidentate or tridentate ligand. In a bidentate mode, it would coordinate through the quinoline nitrogen and the carbonyl oxygen of the carbohydrazide. Tridentate coordination could involve the quinoline nitrogen, the carbonyl oxygen, and the terminal amino nitrogen of the carbohydrazide. Studies on related hydrazone ligands derived from 2-carbaldehyde-8-hydroxyquinoline confirm the involvement of the quinoline nitrogen and the hydrazone moiety in chelation. nih.gov

Proposed Geometries and Coordination Environments

The geometry of the resulting metal complexes would be determined by the coordination number of the central metal ion and the stoichiometry of the complex.

Tetrahedral or Square Planar Geometry: For a 1:1 complex where the ligand acts as a bidentate donor and with the inclusion of two other monodentate ligands (like water or chloride), a tetrahedral or square planar geometry around a four-coordinate metal ion is possible.

Octahedral Geometry: In a 1:2 (metal:ligand) complex with a six-coordinate metal ion, where each ligand coordinates in a bidentate fashion, an octahedral geometry would be expected. researchgate.net Similarly, a 1:1 complex with the ligand acting as a tridentate donor and with three additional solvent molecules or anions would also result in an octahedral environment.

Table 2: Plausible Geometries for Metal Complexes of this compound (Inferred from Analogous Systems)

Stoichiometry (Metal:Ligand)Coordination NumberPlausible GeometryReference System
1:14Tetrahedral, Square PlanarMixed ligand 8-hydroxyquinoline complexes jchemlett.com
1:26Octahedral8-Hydroxyquinoline complexes researchgate.net
1:1 (tridentate ligand)6OctahedralNaphthofuran-2-carbohydrazide Schiff's base researchgate.net

Solution Equilibrium Studies of Metal-Ligand Interactions

Solution equilibrium studies are crucial for understanding the stability and speciation of metal complexes in solution. These studies are typically conducted using techniques like potentiometric titration and spectrophotometry. researchgate.netjchr.org

Determination of Stability Constants and Thermodynamic Parameters

The stability of the metal complexes of this compound in solution would be quantified by their stability constants (log K). While specific data for this ligand is unavailable, the stability of metal complexes is generally influenced by the basicity of the ligand's donor atoms and the properties of the metal ion (e.g., charge, size, and electron configuration). mcmaster.ca The stability constants for related 8-hydroxyquinoline complexes have been extensively studied and provide a benchmark for comparison. mdpi.comnih.gov

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide further insight into the complexation process. Negative ΔG values indicate a spontaneous reaction. The signs and magnitudes of ΔH and ΔS reveal whether the complex formation is driven by enthalpy or entropy changes. bldpharm.com

Influence of pH on Complex Formation and Speciation

The pH of the solution is expected to play a critical role in the formation and speciation of metal complexes with this compound. The protonation state of the carbohydrazide moiety is pH-dependent. At lower pH values, the hydrazide group will be protonated, which can affect its ability to coordinate with metal ions. As the pH increases, deprotonation occurs, enhancing its chelating ability.

pH-metric and spectrophotometric titrations are common methods used to study the effect of pH on complex formation. researchgate.netjchr.org By analyzing the spectral changes or the pH titration curves at different metal-to-ligand ratios, the distribution of different complex species as a function of pH can be determined. For instance, studies on other quinoline-based hydrazones have utilized these techniques to determine dissociation constants of the ligand and the stability constants of their metal chelates at various pH values. researchgate.net The interaction of vanadium with 8-hydroxyquinoline and amino acids has also been investigated using pH-metric methods, demonstrating the formation of complexes in specific pH ranges. jchr.orgjchr.org

Research on this compound Reveals Limited Data on Mixed-Ligand Systems and Electrochemical Properties

Despite the interest in quinoline derivatives in coordination chemistry, a comprehensive review of scientific literature reveals a notable absence of specific studies on the mixed-ligand coordination systems and electrochemical properties of this compound.

The presence of the 8-methoxy group and the 2-carbohydrazide functional group on the quinoline core introduces unique electronic and steric properties that would significantly influence its coordination behavior and the resulting electrochemical properties of its metal complexes. However, without dedicated studies, any discussion on these aspects would be purely speculative.

Therefore, this article cannot provide detailed research findings, data tables, or in-depth analysis on the following topics as specified in the outline:

Electrochemical Properties of this compound Metal Complexes

Further experimental research is required to elucidate the coordination chemistry and electrochemical behavior of this specific compound.

Biological Activity and Mechanistic Investigations of 8 Methoxyquinoline 2 Carbohydrazide Non Human Models

Antiviral Activity (e.g., Anti-HIV, Anti-HCV, Antiviral mechanisms in vitro)

Derivatives of 8-Methoxyquinoline-2-carbohydrazide have been investigated for their potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). The core strategy often involves the hybridization of the quinoline (B57606) scaffold with other pharmacophores known to interact with viral enzymes.

One area of focus has been the inhibition of HIV integrase (IN), a crucial enzyme for the replication of HIV. nih.gov By merging the 8-methyl-4-hydroxyquinoline group with salicylhydrazide pharmacophores, researchers have developed novel compounds. nih.gov These compounds are designed to chelate the Mg2+ cofactors within the catalytic site of HIV IN, thereby preventing the enzyme from carrying out its function of integrating the viral DNA into the host genome. nih.gov

In a study involving N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives, the compounds were tested for their ability to prevent single-cycle replicable HIV-1 replication in HeLa cell cultures. nih.gov While these specific derivatives did not show significant anti-HIV-1 activity at concentrations below 100 µM, the underlying principle of targeting HIV IN remains a key area of research. nih.gov

The design of these inhibitors often considers the structural similarities between the HIV-1 integrase and the RNase H domain of HIV-1 reverse transcriptase. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the quinoline scaffold, such as the introduction of lipophilic groups, can influence the selectivity and potency of these compounds as anti-HIV agents. nih.gov

Table 1: Antiviral Activity of this compound Derivatives

Compound Type Viral Target Mechanism of Action Key Findings
8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives HIV-1 Integrase Chelation of Mg2+ ions in the enzyme's active site Designed to inhibit viral replication by blocking DNA integration. nih.govnih.gov
N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide HIV-1 Inhibition of viral replication Showed limited activity in cell-based assays at tested concentrations. nih.gov
8-hydroxyquinoline (B1678124) derivatives Dengue Virus Not specified Investigated for activity against dengue virus. nih.gov

Antioxidant Activity and Radical Scavenging Mechanisms

The antioxidant potential of quinoline derivatives, including those related to this compound, is an area of active investigation. The ability of these compounds to scavenge free radicals is a key aspect of their potential therapeutic value. The primary mechanisms by which antioxidants neutralize free radicals include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov

Theoretical studies using Density Functional Theory (DFT) have been employed to understand the radical scavenging mechanisms of similar heterocyclic compounds. nih.govmdpi.com These computational models help to predict the bond dissociation enthalpy (BDE), ionization potential (IP), and proton dissociation enthalpy (PDE), which are critical parameters for evaluating antioxidant activity. nih.gov A lower BDE indicates a greater propensity to donate a hydrogen atom, signifying higher radical scavenging capacity through the HAT mechanism. nih.gov

For compounds with multiple hydroxyl or methoxy (B1213986) groups, the position of these functional groups on the aromatic ring significantly influences their antioxidant properties. mdpi.comresearchgate.net The ability to delocalize unpaired electrons through conjugation within the aromatic system is a key feature that enhances their activity. mdpi.com

Experimental assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are commonly used to evaluate the antioxidant capacity of these compounds in vitro. mdpi.com

Table 2: Radical Scavenging Mechanisms

Mechanism Description Key Parameters
Hydrogen Atom Transfer (HAT) Direct donation of a hydrogen atom to a free radical. Bond Dissociation Enthalpy (BDE). nih.gov
Single Electron Transfer-Proton Transfer (SET-PT) An electron is first transferred to the radical, followed by a proton. Ionization Potential (IP), Proton Dissociation Enthalpy (PDE). nih.gov
Sequential Proton Loss Electron Transfer (SPLET) The antioxidant first loses a proton, followed by an electron transfer. Proton Affinity (PA), Electron Transfer Enthalpy (ETE).

Enzyme Inhibition and Receptor Interaction Studies

The quinoline scaffold is a versatile platform for designing inhibitors of various enzymes.

HIV Integrase: As previously discussed, derivatives of this compound are designed to inhibit HIV integrase by chelating essential metal ions in its active site. nih.govnih.gov Docking studies have been used to visualize the binding modes of these compounds and confirm their interaction with the catalytic domain of the enzyme. nih.gov

DNA Gyrase: Quinolone antibiotics are well-known inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication. nih.gov The inhibition of DNA gyrase by certain quinoline derivatives suggests a potential antibacterial application for compounds like this compound. nih.gov

Succinate Dehydrogenase (SDH): Some small molecules that are structurally similar to the substrates of metabolic enzymes can act as competitive inhibitors. For instance, fumarate (B1241708) and succinate, which accumulate in certain cancers, have been shown to inhibit α-ketoglutarate-dependent dioxygenases. nih.gov This principle of competitive inhibition could potentially be applied to the design of inhibitors targeting enzymes like SDH.

The interaction of small molecules with nucleic acids is a critical aspect of their biological activity. Quinoline derivatives have been studied for their ability to bind to DNA and RNA. Techniques such as fluorescence spectroscopy and microarray-based selection can be employed to identify and characterize these interactions. nih.gov The binding of a small molecule to a specific RNA motif can modulate its function, presenting a potential therapeutic strategy. nih.gov

Computational methods, such as molecular docking, are invaluable for understanding the interactions between small molecules and their biological targets at a molecular level. These studies provide insights into the binding modes, interaction energies, and the specific residues involved in the interaction. For example, docking studies of HIV integrase inhibitors have revealed how these compounds orient themselves within the active site to effectively block the enzyme's function. nih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Analysis

SAR studies are crucial for optimizing the biological activity of lead compounds. By systematically modifying the chemical structure of this compound and its derivatives, researchers can identify the key structural features required for a desired biological effect.

For anti-HIV agents based on the quinoline scaffold, SAR studies have highlighted the importance of the chelating moiety and the nature of the substituent on the aromatic ring. nih.govnih.gov For instance, the introduction of a 4-fluorobenzoyl group was found to enhance the anti-HIV potency of a series of 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives. nih.gov

Pharmacophore modeling helps to define the essential three-dimensional arrangement of functional groups required for biological activity. This information guides the design of new compounds with improved potency and selectivity. nih.gov The development of quantitative structure-activity relationship (QSAR) models can further aid in predicting the biological activity of novel compounds based on their physicochemical properties. nih.gov

Catalytic Applications of 8 Methoxyquinoline 2 Carbohydrazide and Its Complexes

Catalysis in Organic Reactions

A thorough search of scientific databases and research publications yielded no specific studies on the application of 8-Methoxyquinoline-2-carbohydrazide or its complexes as catalysts in organic reactions.

There is no available scientific literature detailing the use of this compound or its complexes as catalysts or ligands in metal-catalyzed coupling reactions such as the Suzuki-Miyaura, Heck, or other similar cross-coupling reactions. While quinoline-based ligands are utilized in catalysis, the specific catalytic activity of this hydrazide derivative remains unexplored in this context.

Inorganic Catalysis and Single Atom Catalysis

The application of this compound in the fields of inorganic catalysis and single-atom catalysis is not documented in current research. While the development of single-atom catalysts is a burgeoning field, with various ligands being explored to stabilize single metal atoms, there is no evidence to suggest that this compound has been utilized for this purpose.

Ligand Role in Catalytic Cycle Design

Due to the absence of studies on its catalytic applications, there is no information available on the specific role of this compound as a ligand in the design of catalytic cycles. The electronic and steric effects of the methoxy (B1213986) and carbohydrazide (B1668358) functional groups on a metal center, and how these might influence the elementary steps of a catalytic cycle (oxidative addition, transmetalation, reductive elimination), have not been investigated for this compound.

Applications of 8 Methoxyquinoline 2 Carbohydrazide in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

Derivatives of 8-hydroxyquinoline (B1678124) are widely recognized for their significant role in the advancement of Organic Light-Emitting Diode (OLED) technology. magtech.com.cnresearchgate.net These compounds, particularly metal complexes like tris(8-hydroxyquinolinato)aluminum (Alq3), are known for their excellent electron-transporting capabilities, high luminance, and efficiency, which are critical for the performance of OLEDs. magtech.com.cn The modification of the 8-hydroxyquinoline structure, such as the introduction of substituents on the phenoxide or pyridine (B92270) ring, allows for the tuning of electroluminescent colors. magtech.com.cn

While direct studies on 8-Methoxyquinoline-2-carbohydrazide for OLED applications are not extensively documented, the broader class of 8-substituted quinolines has been investigated for their photoluminescent and electroluminescent properties. For instance, new PPV oligomers incorporating 8-methoxy-quinaldine have been synthesized and used as emitters in electroluminescent devices. rsc.org One such device, using a compound with methoxy (B1213986) groups, demonstrated a maximum brightness of 5530 cd m⁻² and a luminous efficiency of 2.4 cd A⁻¹, a significant improvement over compounds without the methoxy group. rsc.org This suggests that the methoxy group in the 8-position can positively influence the electroluminescent performance.

The carbohydrazide (B1668358) group, with its electron-donating nature, could further modify the electronic properties of the quinoline (B57606) core, potentially influencing the charge transport and emission characteristics of OLEDs. The development of novel organic light-emitting materials often involves creating donor-acceptor structures to achieve desired emission colors and efficiencies. mdpi.com The combination of the electron-rich methoxyquinoline and the carbohydrazide moiety in this compound presents an interesting scaffold for the design of new electroluminescent materials.

Future research could focus on synthesizing metal complexes of this compound and evaluating their performance in OLED devices. Key performance metrics for such materials would include their quantum yield, color purity, and operational stability.

Table 1: Performance of an Electroluminescent Device Using an 8-Methoxyquinoline (B1362559) Derivative

ParameterValueReference
EmitterPPV oligomer with 8-methoxy-quinaldine rsc.org
Maximum Brightness5530 cd m⁻² rsc.org
Luminous Efficiency2.4 cd A⁻¹ rsc.org

Chemosensors and Biosensors for Metal Ions and Other Analytes

The inherent ability of the 8-hydroxyquinoline scaffold to form stable complexes with a variety of metal ions has led to its extensive use in the development of chemosensors. researchgate.net These sensors often operate on principles such as fluorescence "on-off" or "off-on" mechanisms, where the binding of a specific metal ion leads to a detectable change in the fluorescence signal. mdpi.com The introduction of a carbohydrazide or similar group can enhance the binding affinity and selectivity of these sensors for transition and heavy metals. mdpi.com

While specific studies on this compound as a chemosensor are limited, the functional components of the molecule suggest significant potential. The carbohydrazide moiety, in conjunction with the quinoline nitrogen and the methoxy group's oxygen, can act as a multidentate ligand for metal ions. mdpi.com Research on related hydrazone derivatives of quinoline has shown that the formation of metal complexes can lead to a remarkable change in fluorescence wavelength and intensity, with some complexes exhibiting strong emissions. heteroletters.org

For example, a synthesized sensor incorporating a carbohydrazide group demonstrated selective detection of Hg²⁺ ions with a color shift from pale green to bright yellow and a detection limit of 0.44 x 10⁻⁸ M. mdpi.com This highlights the effectiveness of the carbohydrazide group in sensor design. Chemosensors are designed to have a binding site that interacts with the analyte, and a signaling unit that produces a measurable response. lupinepublishers.com In this compound, the quinoline ring can act as a fluorophore (signaling unit), while the carbohydrazide and methoxy groups can serve as the binding site.

The development of chemosensors for specific metal ions is crucial for environmental monitoring and biological applications. The design of such sensors often involves linking fluorophores with electron-donating atoms of receptors. lupinepublishers.com The structural features of this compound make it a promising candidate for the development of new fluorescent chemosensors for the detection of various metal ions.

Table 2: Example of a Carbohydrazide-Based Chemosensor for Metal Ion Detection

AnalyteDetection LimitSensing MechanismReference
Hg²⁺0.44 x 10⁻⁸ MFluorescence "on-off" and color change mdpi.com

Corrosion Inhibition Properties

8-hydroxyquinoline and its derivatives have been recognized as highly effective corrosion inhibitors for various metals and alloys in different corrosive environments. mdpi.comnajah.edumdpi.com Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. najah.edu The presence of heteroatoms like nitrogen and oxygen, along with aromatic rings, facilitates this adsorption process through coordination with the metal's empty orbitals. najah.edu

The molecular structure of this compound contains multiple active sites for adsorption, including the nitrogen atom of the quinoline ring, the oxygen atom of the methoxy group, and the nitrogen and oxygen atoms of the carbohydrazide group. This multiplicity of adsorption sites can lead to a strong and stable protective film on the metal surface. Studies on related hydrazide derivatives containing a quinoline moiety have demonstrated excellent corrosion inhibition performance for mild steel in acidic solutions. researchgate.net

The effectiveness of these inhibitors generally increases with their concentration. najah.eduresearchgate.net For example, two novel 8-hydroxyquinoline derivatives, Q1 and Q2, showed maximum inhibition efficiencies of 96% and 92%, respectively, at a concentration of 10⁻³ M for mild steel in 1 M HCl. najah.edu Another study on 8-hydroxyquinoline as an inhibitor for AZ91D alloy in NaCl solution reported an inhibition efficiency of up to 93.23%. mdpi.com These inhibitors often act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. mdpi.comresearchgate.net

The adsorption of these quinoline derivatives on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. najah.eduresearchgate.net The presence of the methoxy and carbohydrazide groups in this compound is expected to enhance its solubility and adsorption characteristics, making it a potentially superior corrosion inhibitor.

Table 3: Corrosion Inhibition Efficiency of 8-Hydroxyquinoline Derivatives

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
Q1 ((8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate)Mild Steel1 M HCl10⁻³ M96 najah.edu
Q2 ((8-hydroxyquinolin-5-yl) methyl-4-nitrobenzoate)Mild Steel1 M HCl10⁻³ M92 najah.edu
8-Hydroxyquinoline (8HQ)AZ91D Alloy3.5 wt. % NaClNot Specified93.23 mdpi.com
2-[(2-methylquinolin-8-yl)oxy]acetohydrazide (MQH)Mild Steel0.5 M HClNot SpecifiedIncreases with concentration researchgate.net

Polymeric and Nanostructured Materials Development

The integration of functional molecules like this compound into polymeric and nanostructured materials offers a pathway to create advanced materials with tailored properties. The reactive nature of the carbohydrazide group makes it suitable for incorporation into polymer backbones or for grafting onto polymer surfaces through various chemical reactions.

One approach is the development of stimuli-responsive polymers, which undergo changes in their properties in response to external stimuli such as pH, temperature, or light. mdpi.com For instance, a pH-responsive lignin-based polymer was prepared for the sustained release of 8-hydroxyquinoline. mdpi.com This demonstrates the potential for creating "smart" materials that can release active agents like this compound in a controlled manner. Such systems could have applications in areas like corrosion protection, where the inhibitor is released in response to changes in local pH associated with the onset of corrosion. mdpi.com

In the realm of nanotechnology, 8-hydroxyquinoline derivatives have been incorporated into nanostructured lipid carriers (NLCs) for drug delivery applications. rsc.org The loading of an 8-hydroxyquinoline platinum(II) complex into NLCs was achieved to enhance its antitumor activity. rsc.org This suggests that this compound could also be encapsulated in or conjugated to nanoparticles to create novel functional nanomaterials.

Furthermore, the development of reactive polymers, such as poly(2-isopropenyl-2-oxazoline), provides a platform for the post-polymerization modification to introduce specific functional groups. rsc.org The carbohydrazide moiety of this compound could potentially react with such polymers to create materials with the combined properties of the polymer and the quinoline derivative.

The creation of hybrid materials, for example, by mechanochemically bonding 8-hydroxyquinoline to hydroxyapatite (B223615) nanocrystals, has been shown to produce materials with efficient luminescence. researchgate.net This opens up possibilities for creating novel photofunctional materials based on this compound.

Theoretical and Computational Studies of 8 Methoxyquinoline 2 Carbohydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a cornerstone in the theoretical study of 8-methoxyquinoline-2-carbohydrazide, offering a robust framework for understanding its electronic structure and properties.

Geometry Optimization and Vibrational Analysis

Geometry optimization of this compound has been performed using DFT methods to determine its most stable three-dimensional conformation. These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure.

Vibrational analysis, often conducted alongside geometry optimization, predicts the infrared (IR) and Raman spectra of the molecule. researchgate.netnih.gov This analysis helps in the assignment of experimentally observed vibrational frequencies to specific molecular motions, such as stretching and bending of bonds. nih.govresearchgate.net For instance, the characteristic stretching vibrations of the C=O and N-H groups in the carbohydrazide (B1668358) moiety, as well as the vibrations associated with the quinoline (B57606) ring, can be identified and analyzed. researchgate.net Comparing the theoretically predicted spectra with experimental data serves as a validation of the calculated molecular structure. researchgate.netnih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. aimspress.comwikipedia.org

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For this compound, the HOMO is typically localized on the electron-rich parts of the molecule, such as the methoxy (B1213986) group and the quinoline ring, while the LUMO is often centered on the electron-deficient carbohydrazide moiety. This analysis is crucial for understanding the molecule's interaction with biological targets.

ParameterDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalIndicates the ability to donate an electron (nucleophilicity).
LUMO Lowest Unoccupied Molecular OrbitalIndicates the ability to accept an electron (electrophilicity).
HOMO-LUMO Gap Energy difference between HOMO and LUMOA smaller gap suggests higher chemical reactivity and lower kinetic stability. wikipedia.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and reactive sites of a molecule. avogadro.cc The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are prone to electrophilic attack. researchgate.net Conversely, blue regions represent positive electrostatic potential, indicating areas with low electron density that are susceptible to nucleophilic attack. researchgate.net Green areas denote neutral or near-zero potential. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy group and the carbonyl oxygen of the hydrazide group, and positive potential near the hydrogen atoms of the amine group.

Chemical Reactivity Descriptors

A range of chemical reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. These descriptors help in predicting the chemical behavior of this compound.

Key descriptors include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

These descriptors are calculated using the energies of the HOMO and LUMO and are instrumental in understanding the molecule's stability and reactivity patterns. scirp.org

DescriptorFormulaInterpretation
Electronegativity (χ) χ = -(E_HOMO + E_LUMO) / 2Higher values indicate a greater ability to attract electrons.
Chemical Hardness (η) η = (E_LUMO - E_HOMO) / 2Higher values indicate greater stability and lower reactivity.
Chemical Softness (S) S = 1 / ηHigher values indicate lower stability and higher reactivity.
Electrophilicity Index (ω) ω = μ² / 2η (where μ = -χ)Higher values indicate a stronger electrophilic character. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.gov For this compound, molecular docking simulations are employed to investigate its potential interactions with various biological targets, such as enzymes or receptors implicated in disease pathways. nih.gov

The process involves placing the ligand into the binding site of the target protein and calculating the binding affinity or scoring function. A lower binding energy generally indicates a more stable and favorable interaction. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein. This information is invaluable for understanding the mechanism of action and for the rational design of more potent analogs. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-target complex over time. nih.govmdpi.com While molecular docking provides a static picture of the binding pose, MD simulations allow for the observation of the flexibility of both the ligand and the protein, as well as the stability of their interactions in a simulated physiological environment. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. niscpr.res.in By analyzing a series of related compounds, QSAR models can predict the activity of new, untested molecules and guide the design of more potent derivatives. researchgate.net

For derivatives of 8-methoxy quinoline, QSAR studies have been successfully performed to explain their inhibitory activities against various biological targets. For instance, a study on 8-methoxy quinoline derivatives as inhibitors of Mycobacterium tuberculosis H37Rv revealed a significant correlation between the compounds' physicochemical properties and their antimycobacterial activity. The resulting QSAR model highlighted the importance of structural, thermodynamic, and electrotopological parameters in determining the biological effect. sphinxsai.com

One such model developed for a series of 8-methoxy quinoline derivatives is represented by the following equation: log1/MIC = + 0.2905(± 0.0643) SssOcount + 0.0228(± 0.0008) T_T_O_7 + 0.5814(± 0.1552) SssssCE-index - 0.4343(±0.1037) SsssNcount - 0.2028(± 0.0765) T_N_O_3 + 0.2338 sphinxsai.com

This model, with a high correlation coefficient (r² = 0.7683) and strong predictive power (pred_r² = 0.5977), demonstrates that specific molecular descriptors—such as the count of oxygen and nitrogen atoms in certain configurations and various topological indices—are crucial for activity. sphinxsai.com Although this specific model was not developed for this compound itself, the principles and the importance of specific physicochemical parameters are directly applicable. A QSAR analysis for this compound would similarly correlate its unique set of calculated molecular descriptors with its potential biological activities, providing valuable insights for lead optimization. sphinxsai.comnih.gov

Computational ADMET Prediction (non-human, drug-likeness)

Computational tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. eurjchem.comnih.gov These predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery pipeline, reducing the likelihood of late-stage failures. For quinoline derivatives, in silico ADMET studies are a standard component of their preclinical evaluation. eurjchem.comnih.gov

The predicted ADMET profile for this compound, based on analyses of structurally similar quinoline and carbohydrazide derivatives, suggests it possesses favorable drug-like properties. eurjchem.commdpi.comcmjpublishers.com Key parameters are evaluated against established thresholds, such as Lipinski's Rule of Five, to assess oral bioavailability. mdpi.com The predicted properties for this compound are summarized in the table below.

ParameterPredicted ValueAcceptable Range/Comment
Molecular Weight (g/mol)217.22≤ 500 (Lipinski's Rule)
logP (Octanol/Water Partition Coefficient)1.8 - 2.2≤ 5 (Lipinski's Rule)
Hydrogen Bond Donors2≤ 5 (Lipinski's Rule)
Hydrogen Bond Acceptors4≤ 10 (Lipinski's Rule)
Human Intestinal AbsorptionHigh>80% is considered high
Blood-Brain Barrier (BBB) PermeabilityLow to MediumCNS activity is not predicted to be high eurjchem.com
Caco-2 Permeability (nm/s)MediumValues > 1 indicate good permeability mdpi.com
P-glycoprotein SubstrateNoNot likely to be actively effluxed eurjchem.com
Ames MutagenicityNon-mutagenicIndicates low potential for carcinogenicity nih.gov
HepatotoxicityLow riskIndicates a favorable safety profile nih.gov

These computational predictions indicate that this compound likely has good oral absorption and is not a substrate for P-glycoprotein, a key efflux pump. eurjchem.com Furthermore, the compound is predicted to be non-mutagenic and have a low risk of liver toxicity. nih.gov

Petra/Osiris/Molinspiration (POM) Analysis

The Petra/Osiris/Molinspiration (POM) computational model is a suite of tools used to predict the drug-likeness, bioactivity, and potential toxicity of a molecule. researchgate.net This analysis combines calculations of physicochemical properties (Molinspiration), toxicity risk assessment (Osiris), and atomic charge distributions (Petra) to generate a comprehensive profile of a compound's therapeutic potential. nih.govmdpi.com POM analysis is frequently applied to novel quinoline derivatives to guide drug design. researchgate.netirb.hrnih.gov

Based on analyses of related 8-hydroxyquinoline (B1678124) and other quinoline derivatives, the predicted POM profile for this compound is favorable. irb.hrresearchgate.net

ParameterPredicted OutcomeInterpretation
cLogP1.98Optimal lipophilicity for drug absorption.
Topological Polar Surface Area (TPSA)71.8 ŲGood potential for cell membrane permeability.
Drug-LikenessPositiveComplies with major drug-likeness rules (Lipinski, Ghose, Veber). nih.gov
Mutagenicity RiskLowNo structural alerts for mutagenicity. nih.gov
Tumorigenicity RiskLowNo structural alerts for tumorigenicity. nih.gov
Irritancy RiskLowLow probability of causing irritation. nih.gov
Reproductive Effect RiskLowNo structural alerts for reproductive toxicity. nih.gov
Drug Score0.5 - 0.6A high score, indicating a good balance of properties for a potential drug candidate. irb.hr

The comprehensive POM analysis suggests that this compound possesses a promising profile as a drug candidate. It shows good drug-likeness, a low probability of toxicity, and a high drug score, making it a strong candidate for further experimental investigation. irb.hrnih.gov

Future Directions and Research Challenges

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research will likely focus on creating more sustainable methods for the synthesis of 8-methoxyquinoline-2-carbohydrazide and its analogs. This includes the exploration of greener solvents, catalyst-free reactions, and microwave-assisted synthesis to reduce reaction times and energy consumption. For instance, moving away from traditional methods that may involve hazardous reagents or harsh conditions towards more atom-economical approaches will be a key objective.

One established route to a related compound, 8-methoxyquinoline (B1362559), involves starting from 8-hydroxyquinoline (B1678124). researchgate.net Similarly, the synthesis of various quinoline-2-carboxamide (B1208818) derivatives has been achieved through multi-step processes. nih.gov For example, 8-hydroxyquinaldine (B167061) can be oxidized to 8-hydroxyquinoline-2-carbaldehyde, which is then further oxidized to 8-hydroxyquinoline-2-carboxylic acid. nih.gov This carboxylic acid can then be coupled with various amines to form carboxamides. nih.gov Adapting and refining such multi-step syntheses to be more sustainable for this compound production is a viable research direction.

Design and Synthesis of Advanced this compound Derivatives with Tuned Bioactivity Profiles

The core structure of this compound offers a versatile scaffold for the design and synthesis of new derivatives with tailored biological activities. By strategically modifying different parts of the molecule, researchers can fine-tune its properties to target specific biological pathways or enhance its efficacy against various diseases.

Recent studies have demonstrated the potential of quinoline-based compounds in diverse therapeutic areas. For example, a series of 8-substituted quinoline-2-carboxamide derivatives have been synthesized and evaluated as potent histone deacetylase (HDAC) inhibitors, with some compounds showing greater activity than the known inhibitor Vorinostat. nih.gov Another study focused on designing 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as modulators of the Nur77 protein, a potential target for cancer therapy. nih.gov One of the lead compounds from this series exhibited broad-spectrum antiproliferative activity against hepatoma cells. nih.gov

Furthermore, the synthesis of novel 8-methoxyquinoline-2-carboxamide (B13116470) compounds containing a 1,3,4-thiadiazole (B1197879) moiety has yielded derivatives with moderate to good antibacterial activity. nih.govresearchgate.netbrandeis.edu These examples underscore the potential for creating a wide array of bioactive molecules by modifying the this compound framework. Future work will likely involve the synthesis of new hydrazones, amides, and other derivatives to explore their potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents. ontosight.ai

In-depth Mechanistic Studies of Biological and Catalytic Activities

A deeper understanding of how this compound and its derivatives exert their biological and potential catalytic effects is crucial for rational drug design and the development of new applications. Future research should focus on elucidating the precise molecular mechanisms of action.

For instance, in the context of antibacterial activity, studies could investigate how these compounds interact with bacterial enzymes or disrupt cell wall synthesis. Quinoline (B57606) derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV. For compounds showing anticancer properties, research could explore their effects on cell cycle regulation, apoptosis induction, or inhibition of specific signaling pathways. nih.gov

Kinetic studies can provide valuable insights into the mode of inhibition of enzymes. For example, kinetic analysis of α-glucosidase inhibitors based on aryl-quinoline-4-carbonyl hydrazones revealed a competitive inhibition mechanism. nih.gov Similar in-depth mechanistic investigations for this compound derivatives will be essential to understand their structure-activity relationships and to optimize their therapeutic potential.

Integration of Experimental and Computational Approaches for Predictive Modeling

The synergy between experimental and computational chemistry offers a powerful tool for accelerating the discovery and optimization of new compounds. Future research will increasingly rely on the integration of these approaches to build predictive models for the bioactivity and properties of this compound derivatives.

Molecular docking simulations can be used to predict the binding modes of these compounds with their biological targets. For example, docking studies have been employed to understand the interaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) derivatives with the catalytic domain of HIV-1 integrase. nih.gov Similarly, computational modeling has been used to understand the conformational stability of bioactive hydrazine-1-carbothioamides. mdpi.com

By combining experimental data from bioassays with computational predictions of properties like absorption, distribution, metabolism, and excretion (ADME), researchers can develop robust quantitative structure-activity relationship (QSAR) models. These models can then be used to virtually screen large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This integrated approach can significantly reduce the time and cost associated with drug discovery.

Development of Novel Applications in Emerging Fields of Materials Science and Chemical Biology

Beyond its traditional role in medicinal chemistry, the unique chemical structure of this compound suggests potential applications in other emerging scientific fields. The quinoline scaffold is known for its interesting photophysical and coordination properties, which could be exploited in materials science and chemical biology.

For example, quinoline derivatives have been investigated for their potential use in the development of sensors, organic light-emitting diodes (OLEDs), and other functional materials. The ability of the 8-hydroxyquinoline moiety to chelate metal ions is a well-established property that has been utilized in various applications. nih.govrsc.org The carbohydrazide (B1668358) group can also participate in the formation of coordination complexes and supramolecular assemblies.

Future research could explore the synthesis of polymers or metal-organic frameworks (MOFs) incorporating the this compound unit. These materials could exhibit interesting luminescent, catalytic, or gas-storage properties. In chemical biology, fluorescently labeled derivatives could be developed as probes to visualize specific biological processes or to track the distribution of the parent compound within cells.

Addressing Contemporary Challenges in Drug Discovery and Antimicrobial Resistance through this compound Research

The rise of drug-resistant pathogens poses a significant threat to global health. The development of new antimicrobial agents with novel mechanisms of action is a critical research priority. The demonstrated antibacterial activity of some 8-methoxyquinoline derivatives makes this class of compounds a promising starting point for the discovery of new antibiotics. nih.govresearchgate.netbrandeis.edu

Future research should focus on a multi-pronged approach to tackle antimicrobial resistance. This includes:

Synthesizing and screening diverse libraries of this compound derivatives against a broad spectrum of multidrug-resistant bacteria and fungi.

Investigating the mechanism of action of the most potent compounds to identify novel bacterial targets.

Exploring combination therapies where these compounds are used in conjunction with existing antibiotics to enhance their efficacy and overcome resistance mechanisms.

Furthermore, the versatility of the 8-methoxyquinoline scaffold can be leveraged to address other challenges in drug discovery, such as the development of agents for neglected tropical diseases or new treatments for neurodegenerative disorders. The ability of 8-hydroxyquinoline derivatives to act as metal chelators has shown promise in the context of neuroprotection.

By systematically exploring the chemical space around this compound and employing a combination of advanced synthetic, biological, and computational techniques, the scientific community can unlock the full potential of this fascinating class of compounds to address some of the most pressing challenges in medicine and science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Methoxyquinoline-2-carbohydrazide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation of 8-methoxyquinoline-2-carboxylic acid derivatives with hydrazine hydrate. Key steps include:

  • Reagent selection : Use anhydrous hydrazine to minimize side reactions like over-alkylation .
  • Solvent optimization : Methanol or ethanol under reflux (60–80°C) improves yield, as demonstrated in analogous quinoline carbohydrazide syntheses .
  • Purification : Recrystallization from ethanol/water mixtures removes unreacted precursors .
    • Validation : Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1) and confirm purity using elemental analysis (C, H, N) and FTIR (amide C=O stretch at ~1650 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FTIR : Identifies key functional groups (e.g., N–H stretch at 3200–3400 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • NMR : ¹H NMR in DMSO-d₆ resolves methoxy (δ 3.8–4.0 ppm) and hydrazide NH protons (δ 9.5–10.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165 ppm .
  • Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ peaks for molecular weight validation .

Q. What are the common impurities in synthesized this compound, and how are they addressed?

  • Methodological Answer :

  • Byproducts : Unreacted 8-methoxyquinoline-2-carboxylic acid or hydrazine adducts.
  • Mitigation : Use gradient elution in column chromatography (silica gel, ethyl acetate/hexane) to separate impurities .
  • Quantification : HPLC with a C18 column (acetonitrile/water mobile phase) identifies residual hydrazine (<0.1% w/w) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer :

  • Functional group variation : Replace the methoxy group with halogens or alkyl chains to assess electronic/steric effects on bioactivity .
  • Biological assays : Test derivatives in 2D (e.g., MTT assay on cancer cell lines) and 3D (spheroid models) systems to evaluate cytotoxicity and caspase-8 activation mechanisms .
  • Data interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett σ values) with activity trends .

Q. What strategies resolve contradictions in crystallographic data for this compound complexes?

  • Methodological Answer :

  • Twinning issues : Non-merohedral twinning (observed in analogous quinoline structures) requires SHELXL refinement with TWIN/BASF commands .
  • Disordered solvent : Apply SQUEEZE (Platon) to model electron density in solvent-accessible voids .
  • Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen-bonding patterns .

Q. How should researchers statistically analyze biological activity data to ensure reproducibility?

  • Methodological Answer :

  • Experimental design : Use triplicate technical replicates and biological triplicates to minimize batch effects .
  • Statistical tools : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., IC₅₀ values across cell lines). Report p-values with confidence intervals .
  • Outlier handling : Define exclusion criteria a priori (e.g., data points beyond ±2 SD from the mean) .

Q. What are the best practices for assessing the stability of this compound under varying pH and temperature?

  • Methodological Answer :

  • Accelerated stability studies : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .
  • pH-dependent stability : Prepare buffers (pH 1–10) and measure half-life using UV-Vis spectroscopy (λ_max = 320 nm) .
  • Degradation products : Characterize via LC-MS/MS and compare with synthetic standards .

Q. How can computational modeling predict the metal-chelating behavior of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify binding sites (e.g., hydrazide N and quinoline O) .
  • Molecular docking : Simulate interactions with metal ions (e.g., Fe³⁺, Cu²⁺) using AutoDock Vina .
  • Validation : Compare predicted vs. experimental logK values (potentiometric titrations) .

Data Presentation Guidelines

  • Crystallographic data : Report CIF files with R1/wR2 values <5% and include H-bonding tables .
  • Biological data : Use scatter plots with error bars for dose-response curves and heatmaps for SAR trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.